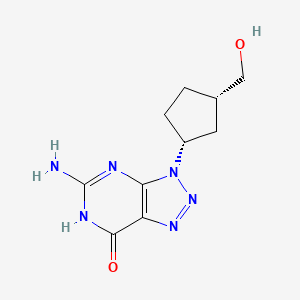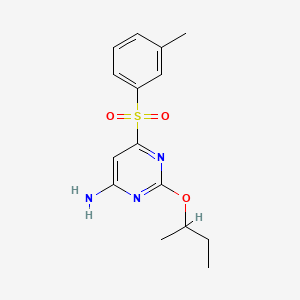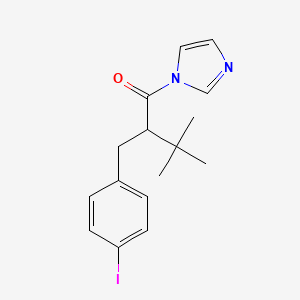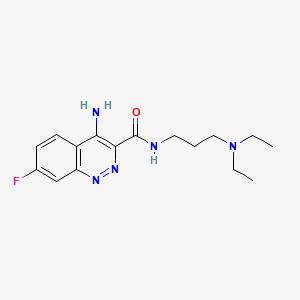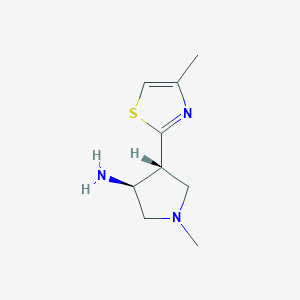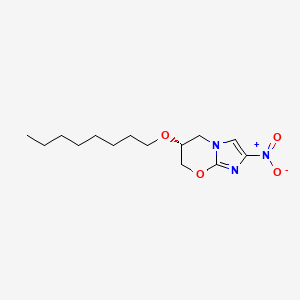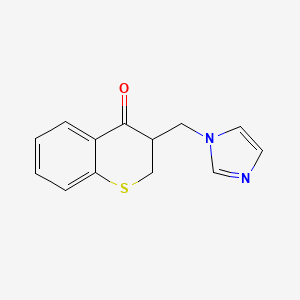
3-(1H-imidazol-1-yl-methyl)-thiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is a heterocyclic compound that features both an imidazole and a thiochromanone moiety. The imidazole ring is known for its presence in many biologically active molecules, while the thiochromanone structure is a sulfur-containing analog of chromanone, which is found in various natural products and synthetic compounds. This combination of structures makes 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one an interesting compound for research in medicinal chemistry and other scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one typically involves the formation of the imidazole ring followed by its attachment to the thiochromanone structure. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromanone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiochromanone can be reduced to form alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is not fully understood. it is believed to interact with various molecular targets due to the presence of the imidazole ring, which can bind to metal ions and participate in hydrogen bonding. These interactions can affect biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-containing compounds: Such as metronidazole and clotrimazole, which are used as antimicrobial agents.
Thiochromanone derivatives: Similar sulfur-containing compounds that may have different biological activities.
Uniqueness
3-((1H-imidazol-1-yl)methyl)thiochroman-4-one is unique due to its combination of an imidazole ring and a thiochromanone structure. This dual functionality allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities .
Propriétés
Numéro CAS |
95987-25-0 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
3-(imidazol-1-ylmethyl)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C13H12N2OS/c16-13-10(7-15-6-5-14-9-15)8-17-12-4-2-1-3-11(12)13/h1-6,9-10H,7-8H2 |
Clé InChI |
OUMPSXXAQIXQOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=CC=CC=C2S1)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


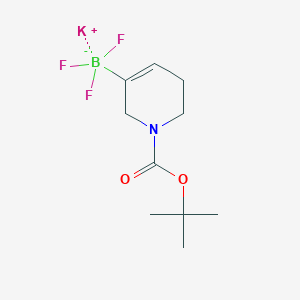
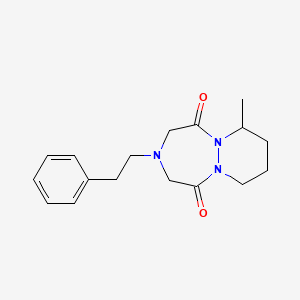
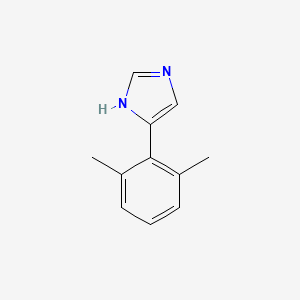
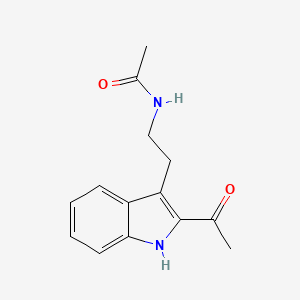
![Methyl {6-[(thiophen-3-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929331.png)
